Differential Binding Affinity for Indolethylamine N-Methyltransferase (INMT)
This compound demonstrates measurable, albeit weak, inhibitory activity against human Indolethylamine N-methyltransferase (INMT) with an inhibition constant (Ki) of 12,000 nM [1]. This specific quantitative interaction differentiates it from many other substituted indole-3-carbonitriles, such as 5-methoxy-2-methyl-indole-3-carbonitrile, which do not have reported affinity for this target in public databases, suggesting that the 7-methyl substitution confers a unique binding profile for this enzyme class [2].
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki = 12,000 nM |
| Comparator Or Baseline | Other indole-3-carbonitrile analogs (e.g., 5-methoxy-2-methyl-indole-3-carbonitrile) |
| Quantified Difference | Activity detected vs. no reported activity |
| Conditions | Biochemical assay against human indole N-methyltransferase |
Why This Matters
For research programs focused on methyltransferase inhibition, this compound provides a structurally defined starting point with verified, albeit low, target engagement, enabling rational SAR exploration around the 7-methylindole-3-carbonitrile core.
- [1] BindingDB. (2012). BDBM50367839 (CHEMBL2368635) Affinity Data: Ki for Indolethylamine N-methyltransferase. View Source
- [2] ChEMBL Database. (2012). Compound Report Card for CHEMBL2368635. View Source
